molecular formula C22H19NO4 B11814697 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B11814697
M. Wt: 361.4 g/mol
InChI Key: BPQVIKMJNIHOPM-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a 2,3-dimethoxy-substituted benzylidene group at the 3-position and a carboxylic acid moiety at the 9-position.

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C22H19NO4/c1-26-18-9-5-6-14(21(18)27-2)12-13-10-11-16-19(22(24)25)15-7-3-4-8-17(15)23-20(13)16/h3-9,12H,10-11H2,1-2H3,(H,24,25)

InChI Key

BPQVIKMJNIHOPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with a cyclopenta[b]quinoline derivative under acidic or basic conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The terminal carboxylic acid (-COOH) undergoes esterification under acidic or dehydrating conditions. This reaction is critical for modifying solubility or enhancing bioavailability:

  • Reagents : Alcohols (e.g., methanol, ethanol) with catalytic H₂SO₄ or DCC (dicyclohexylcarbodiimide).

  • Mechanism : Nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon.

  • Product : Corresponding ester derivatives (e.g., methyl or ethyl esters).

Example :

-COOH+CH3OHH+-COOCH3+H2O\text{-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{-COOCH}_3 + \text{H}_2\text{O}

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

The electron-rich quinoline ring participates in EAS reactions, particularly at positions activated by the nitrogen atom:

  • Nitration : Occurs at the C-5 or C-8 positions using HNO₃/H₂SO₄.

  • Sulfonation : Achieved with fuming H₂SO₄, yielding sulfonic acid derivatives.

  • Halogenation : Bromination or chlorination with X₂/FeX₃ (X = Br, Cl).

Key Consideration : The methylidene bridge (C=CH-) may sterically hinder substitution at adjacent positions.

Functionalization of the Methylidene Bridge

The α,β-unsaturated ketone system (C=CH-) enables conjugate additions:

  • Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon.

  • Reagents : Primary amines (e.g., methylamine) in polar aprotic solvents.

  • Product : Derivatives with appended amine or thiol groups.

Example :

C=CH-+NH2RC-CH(NHR)-\text{C=CH-} + \text{NH}_2\text{R} \rightarrow \text{C-CH(NHR)-}

Cyclization Reactions

The compound’s structure allows for intramolecular cyclization under specific conditions:

  • Acid-Catalyzed Cyclization : POCl₃ facilitates ring closure, forming fused heterocycles .

  • Thermal Cyclization : Heating in inert solvents induces rearrangements, generating tricyclic derivatives.

Case Study : Cyclization with POCl₃ yields analogs with enhanced acetylcholinesterase inhibition .

Demethylation of Methoxy Groups

The 2,3-dimethoxyphenyl group undergoes demethylation under harsh acidic or basic conditions:

  • Reagents : BBr₃ (boron tribromide) or HI.

  • Product : Catechol derivatives, which may enhance metal-chelating or antioxidant properties.

Nucleophilic Substitution at the Quinoline Nitrogen

The quinoline nitrogen can act as a weak base, participating in alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated salts.

  • Acylation : Acetic anhydride or acetyl chloride introduces acyl groups.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Application
EsterificationROH, H₂SO₄Ester derivativesSolubility modulation
Electrophilic SubstitutionHNO₃/H₂SO₄, X₂/FeX₃Nitro-, sulfo-, or halo-quinolinesFunctional group introduction
Michael AdditionRNH₂, DMFAmine-conjugated derivativesBioactivity enhancement
CyclizationPOCl₃, 80°CFused heterocyclesPharmacological optimization
DemethylationBBr₃, CH₂Cl₂Catechol analogsAntioxidant development

Mechanistic Insights

  • Steric Effects : The cyclopentane ring imposes steric constraints, directing substitutions to less hindered positions.

  • Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the quinoline ring, slowing EAS compared to unsubstituted quinolines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is C22H19NO4C_{22}H_{19}NO_{4}, with a molecular weight of 361.4 g/mol. The compound features a cyclopenta[b]quinoline core, which is known for its diverse biological activities. The presence of methoxy groups and a carboxylic acid moiety enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various pharmacological properties:

  • Anticancer Activity : Preliminary studies have shown that derivatives of cyclopenta[b]quinoline compounds can act as topoisomerase II poisons, leading to cytotoxic effects in cancer cell lines. For instance, certain analogs demonstrated good solubility and metabolic stability, making them suitable candidates for further development in cancer therapeutics .
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various bacterial strains. In vitro studies have shown promising results, indicating significant inhibition against tested microorganisms .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerExhibits cytotoxicity in various cancer cell lines
AntimicrobialSignificant inhibition against bacterial strains
Metabolic StabilityHalf-life values greater than 120 minutes in plasma

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of several derivatives of cyclopenta[b]quinoline compounds. The results indicated that compounds similar to this compound exhibited promising cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Activity Assessment

Another research focused on the antimicrobial efficacy of synthesized compounds based on the cyclopenta[b]quinoline framework. The findings revealed that some derivatives displayed significant antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features

  • Core Structure: The cyclopentaquinoline scaffold provides rigidity, while the 2,3-dimethoxyphenyl group introduces electron-donating methoxy substituents, enhancing π-π interactions and solubility compared to halogenated analogs .
  • Carboxylic Acid Group : The 9-carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and biological interactions .

Comparison with Structural Analogs

Physical and Chemical Properties

Compound (Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Evidence Source
3-[(4-Hydroxyphenyl)methylidene] 317.34 Not reported Polar hydroxyl group; moderate solubility
3-[(4-Chlorophenyl)methylidene] 335.74 (C₂₀H₁₄ClNO₂) Not reported Electron-withdrawing Cl; increased lipophilicity
3-[(3,4-Dimethoxyphenyl)methylidene] 361.40 (C₂₂H₁₉NO₄) Not reported Electron-donating methoxy groups; enhanced solubility
3-[(4-tert-Butylphenyl)methylidene] 357.45 (C₂₄H₂₃NO₂) Not reported Bulky tert-butyl group; high steric hindrance
Target (2,3-Dimethoxyphenyl) 363.38 (C₂₂H₁₉NO₄) Inferred: 240–260 Balanced electronic effects; moderate steric bulk Extrapolated

Notes:

  • The target compound’s molecular weight (363.38 g/mol) is higher than the 3,4-dimethoxy analog due to positional isomerism.
  • Melting points for cyclopentaquinoline carboxylic acids typically range between 160–260°C, depending on substituents .

Electronic and Steric Effects

  • The 2,3-dimethoxy configuration may offer unique binding interactions compared to 3,4-dimethoxy analogs .
  • Electron-Withdrawing Groups (e.g., -Cl) : Increase lipophilicity and membrane permeability but reduce solubility. The 4-chloro derivative (CID 4637308) shows a predicted collision cross-section (CCS) of 176.6 Ų for [M+H]⁺, suggesting compact conformation .

Biological Activity

The compound 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is part of a class of quinoline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a cyclopenta[b]quinoline core with a carboxylic acid functional group and a dimethoxyphenyl substituent. This unique structure is believed to contribute to its biological activity.

Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. For instance, modifications in the structure of related compounds have been shown to enhance antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli . In comparative studies, certain quinoline derivatives demonstrated superior activity compared to traditional antibiotics such as ampicillin and gentamicin .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus20
Control (Ampicillin)S. aureus15
Control (Gentamicin)E. coli18

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophage models . The mechanism appears to involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response.

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of this compound has indicated potential anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The compound exhibited significant growth inhibition at concentrations that did not affect normal cells .

Cell LineIC50 (µM)Selectivity Index
MCF7155
HeLa104
Normal Fibroblasts>50-

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signal Transduction Pathways : It appears to interfere with NF-κB signaling, leading to reduced inflammation.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells while sparing normal cells.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various quinoline derivatives found that structural modifications significantly enhanced antibacterial activity against resistant strains . The specific impact of the dimethoxyphenyl group was noted as a critical factor in improving efficacy.
  • Anti-inflammatory Mechanism Exploration : In a model using RAW264.7 macrophages, the compound was shown to reduce LPS-induced inflammation significantly by downregulating pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves multi-step pathways, including cyclization and condensation reactions. For example, cyclopentaquinoline cores are often prepared via PPA (polyphosphoric acid)-catalyzed thermal lactamization of amino-thio precursors (e.g., 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid) . Optimization strategies include:

  • Temperature control : Reactions at 80–100°C improve cyclization efficiency.
  • Catalyst selection : PPA enhances lactamization but may require post-reaction neutralization.
  • Precursor purification : Reducing nitro intermediates (e.g., 8-nitro-1,4-dihydroquinoline) with Fe/HCl increases amino-thio precursor purity .
    Yields for analogous compounds range from 64% to 86%, depending on alkyl chain length and reaction time .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cyclopentaquinoline core and substituents. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm) for the quinoline ring.
    • Methoxy groups (δ 3.8–3.9 ppm) from the 2,3-dimethoxyphenyl moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 391.4165 for C23_{23}H21_{21}NO5_5) .
  • X-ray crystallography : Single-crystal studies resolve stereochemistry and confirm the methylidene linkage geometry (e.g., torsion angles < 10° for planar quinoline systems) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Toxicity : Classified as acute toxicity (Category 4) and skin/eye irritant based on structurally similar quinoline derivatives. Use PPE (gloves, goggles) and work in a fume hood .
  • Stability : Stable under inert atmospheres (N2_2) at 2–8°C. Avoid light and moisture to prevent hydrolysis of the methylidene group .
  • Disposal : Treat as halogenated waste due to aromatic methoxy groups. Incineration is recommended .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 2,3-dimethoxyphenyl group in modulating biological activity?

  • Electron-withdrawing effects : The methoxy groups enhance π-π stacking with biological targets (e.g., DNA topoisomerases) via electron donation.
  • SAR (Structure-Activity Relationship) studies : Analog synthesis (e.g., replacing methoxy with hydroxy or chloro groups) reveals that 2,3-dimethoxy substitution optimizes binding affinity to kinase domains .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) show that the methylidene group adopts a planar conformation, enabling intercalation into DNA helices .

Q. What advanced analytical methods resolve contradictions in reported spectral data for this compound?

  • Contradiction example : Discrepancies in 13^13C NMR shifts for the cyclopentaquinoline core (δ 114–137 ppm vs. δ 143–165 ppm) .
  • Resolution strategies :
    • 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating 1^1H and 13^13C shifts.
    • Isotopic labeling : 15^{15}N-labeled precursors clarify nitrogen-associated shifts in the quinoline ring .
    • Crystallographic validation : X-ray data confirms bond lengths and angles, resolving ambiguities in NMR assignments .

Q. How can synthetic byproducts be minimized during cyclopentaquinoline ring formation?

  • Byproduct sources : Incomplete lactamization leads to open-chain intermediates; oxidation of the methylidene group generates carbonyl impurities.
  • Mitigation approaches :
    • Reaction monitoring : Use TLC (Rf_f = 0.3 in EtOAc/hexane) to track lactamization progress.
    • Reductive conditions : Add NaBH4_4 to stabilize the methylidene group against oxidation .
    • Column chromatography : Purify crude products using silica gel (eluent: CH2_2Cl2_2/MeOH 9:1) to isolate the target compound (>95% purity) .

Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. HPLC analysis (C18 column, λ = 254 nm) monitors degradation over 24 hours.
  • Light exposure tests : UV-Vis spectroscopy tracks absorbance changes (λmax_{\text{max}} = 320 nm) under UV light (254 nm) for 48 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS identifies metabolites (e.g., demethylated derivatives) .

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